molecular formula C12H18O4 B12394744 Senkyunolide N

Senkyunolide N

Cat. No.: B12394744
M. Wt: 226.27 g/mol
InChI Key: AXRIHSJZHOTGAE-ATZCPNFKSA-N
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Description

Senkyunolide N is a natural phthalide compound primarily isolated from the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound is known for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases and its role in traditional Chinese medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide N involves several steps, typically starting from simpler phthalide precursors. The synthetic routes often include cyclization reactions, oxidation, and reduction steps under controlled conditions. Specific details on the synthetic routes and reaction conditions are not widely documented in the literature.

Industrial Production Methods: Industrial production of this compound is generally achieved through the extraction and purification from the rhizomes of Ligusticum chuanxiong. The process involves drying the rhizomes, followed by solvent extraction and chromatographic purification to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Senkyunolide N undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions, particularly at the phthalide ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Senkyunolide N has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Senkyunolide N involves multiple molecular targets and pathways:

Comparison with Similar Compounds

    Senkyunolide I: Another phthalide compound with similar cardiovascular and anti-inflammatory properties.

    Ligustilide: Known for its neuroprotective and anti-inflammatory effects.

    Butylidenephthalide: Exhibits anti-cancer and anti-inflammatory activities.

Uniqueness: Senkyunolide N is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its stability and bioavailability make it a promising candidate for further research and therapeutic applications .

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H18O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h8-9,11,13-14H,2-6H2,1H3/t8-,9-,11+/m0/s1

InChI Key

AXRIHSJZHOTGAE-ATZCPNFKSA-N

Isomeric SMILES

CCCC[C@H]1C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1

Canonical SMILES

CCCCC1C2=C(C(C(CC2)O)O)C(=O)O1

Origin of Product

United States

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